molecular formula C16H23N3O4S B10945176 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10945176
M. Wt: 353.4 g/mol
InChI Key: BTQHQDJZBXDSPW-UHFFFAOYSA-N
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Description

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a dimethoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenethyl Moiety: The final step involves the nucleophilic substitution reaction where the dimethoxyphenethyl group is attached to the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated sulfonamides.

Scientific Research Applications

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrazole and sulfonamide groups.

    Mescaline: A compound with a similar phenethylamine backbone but with additional methoxy groups.

Uniqueness

N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, a sulfonamide group, and a dimethoxyphenethyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H23N3O4S/c1-5-19-12(2)16(11-17-19)24(20,21)18-9-8-13-6-7-14(22-3)15(10-13)23-4/h6-7,10-11,18H,5,8-9H2,1-4H3

InChI Key

BTQHQDJZBXDSPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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